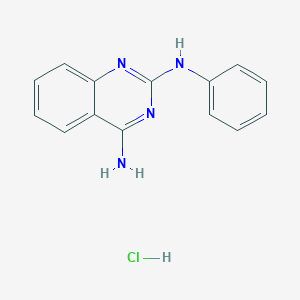

N~2~-苯基-2,4-喹唑二胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

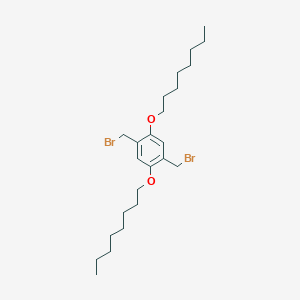

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, one benzene and one pyrimidine. Quinazoline derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. One efficient one-step method involves the reaction of phenylchloroimines with 2-aminobenzonitrile, yielding C2, N3-substituted quinazoliniminium chlorides or neutral products . Another approach for synthesizing 4(3H)-quinazolinones includes a one-pot process from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate . Additionally, N-(quinazolin-4-yl)amidine derivatives can react with hydroxylamine hydrochloride to form cyclization products with potential inhibitory activity against pentosidine formation .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline nucleus, which can be further substituted at various positions to yield a wide range of compounds with different properties. Single-crystal X-ray structure analysis has been used to characterize the new compounds, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including cyclization, substitution, and oxidative dehydrogenation. For instance, the chlorination of 2,4(1H,3H)-quinazolinedione with phosphoryl chloride in the presence of N-alkylcyclic amines leads to the formation of 4-chloro-2-dialkylaminoquinazoline derivatives . Furthermore, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine involves substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacological profile. For example, some 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones exhibit H1-receptor blocking activity and show less sedation compared to standard drugs, indicating their potential as therapeutic agents . The antimalarial activity of N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines further demonstrates the importance of understanding these properties for drug development .

科学研究应用

光电材料

喹唑啉衍生物,包括 N-2-苯基-2,4-喹唑二胺盐酸盐,因其在光电器件中的应用而得到广泛研究。这些化合物是发光材料、光电转换元件和有机发光二极管 (OLED) 开发中不可或缺的。将喹唑啉和嘧啶片段并入 π 扩展共轭体系已被证明对创造新型光电材料很有价值。此类材料用于 OLED,包括白光 OLED 和高效红光磷光 OLED,证明了喹唑啉衍生物在提高光电器件性能和效率方面的巨大潜力 (Lipunova、Nosova、Charushin 和 Chupakhin,2018)。

抗癌应用

喹唑啉衍生物已显示出广泛的生物学特性,包括有效的抗癌活性。这些化合物已被确定为癌症治疗的有希望的候选药物,证明了抑制 EGFR 和其他治疗蛋白靶标的能力。开发新型喹唑啉化合物作为抗癌药物仍然是一个有希望的领域,最近的专利批准它们用作激酶、组蛋白脱乙酰酶、Nox 和一些代谢途径的抑制剂。这表明喹唑啉衍生物在开发癌症治疗新治疗策略中的广泛用途 (Ravez、Castillo-Aguilera、Depreux 和 Goossens,2015)。

新型治疗化合物

喹唑啉衍生物的多功能性超出了抗癌应用,对新治疗剂的发现做出了重大贡献。这些化合物因其在治疗各种疾病方面的潜力而受到探索,展示出多种生物活性。例如,新型 2-甲基-3-(1'3'4-噻二唑-2-基)-4-(3H) 喹唑啉酮的合成显示出对常见病原体的抗菌活性。这突出了喹唑啉衍生物在促进新抗生素开发和应对抗生素耐药性挑战方面的潜力 (Tiwary、Pradhan、Nanda 和 Chakraborty,2016)。

属性

IUPAC Name |

2-N-phenylquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4.ClH/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10;/h1-9H,(H3,15,16,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMJTIDFCDOMHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387962 |

Source

|

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride | |

CAS RN |

139308-45-5 |

Source

|

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)

![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)